3-Fluoro-5-(trifluoromethyl)phenylurea
Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylurea is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s molecular structure consists of a phenyl ring substituted with a fluoro group at the third position and a trifluoromethyl group at the fifth position, along with a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylurea typically involves the reaction of 3-fluoro-5-(trifluoromethyl)aniline with an isocyanate or a carbamate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical properties and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.
Comparison with Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)phenylurea
- 3-Chloro-5-(trifluoromethyl)phenylurea
- 3-Fluoro-5-(difluoromethyl)phenylurea
Comparison: Compared to similar compounds, 3-Fluoro-5-(trifluoromethyl)phenylurea exhibits unique properties due to the specific positioning of the fluoro and trifluoromethyl groups. These structural differences can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the presence of a fluoro group at the third position may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.
Biological Activity
3-Fluoro-5-(trifluoromethyl)phenylurea is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound features a unique molecular structure characterized by the presence of both a fluoro group and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions.
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 224.15 g/mol. The structural arrangement allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, enhancing its utility in synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound's lipophilicity and metabolic stability, allowing it to penetrate biological membranes effectively. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines. The compound demonstrated significant antiproliferative activity across multiple cancer types:
Cell Line | IC (µM) | Effect |
---|---|---|
Colon KM12 | 1.25 | Significant growth inhibition |
CNS SNB-75 | 1.26 | Significant growth inhibition |
Melanoma MDA-MB-435 | 1.41 | Significant growth inhibition |
Renal A498 | 1.33 | Significant growth inhibition |
These findings indicate that this compound exhibits potent activity against specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that the compound may inhibit the growth of certain pathogenic bacteria, although detailed evaluations are required to establish its efficacy and mechanism of action against microbial targets .
Case Studies
- Antiproliferative Screening : A study synthesized various urea derivatives, including this compound, and assessed their antiproliferative activity against a panel of 60 cancer cell lines. The results highlighted the compound's ability to induce significant growth inhibition at low concentrations, warranting further investigation into its structure-activity relationship .
- Mechanistic Insights : Research focusing on the molecular targets of this compound revealed that its action might involve multiple pathways, including those related to apoptosis and cell cycle regulation. Understanding these pathways is crucial for elucidating the therapeutic potential of this compound in oncology .
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBMIPPRBHALF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)N)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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